An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, a molecule of interest within the broader class of N-arylpiperazines. While specific biological data for this compound is not extensively available in current literature, this document consolidates its known chemical properties and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action by drawing parallels with structurally related N-arylpiperazine derivatives that have demonstrated pharmacological effects, particularly in the realms of oncology and neuroscience. This guide aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
N-arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] This structural motif is a key component in a variety of approved drugs targeting the central nervous system (CNS) and is also extensively investigated for its potential in oncology.[1][2] 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol belongs to this class, featuring a core N-arylpiperazine scaffold with a hydroxyethyl substituent and an aminophenyl group. While this specific molecule is not extensively characterized in publicly available research, its structural components suggest potential for biological activity. This guide synthesizes the available chemical data and provides a framework for its potential synthesis and biological evaluation.
Chemical Properties
A summary of the key chemical properties for 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.
Table 1: Chemical Properties of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
| Property | Value | Source |
| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol | N/A |
| CAS Number | 5521-39-1 | N/A |
| Molecular Formula | C₁₂H₁₉N₃O | N/A |
| Molecular Weight | 221.30 g/mol | N/A |
| Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)N | N/A |
| InChI | InChI=1S/C12H19N3O/c13-11-3-1-10(2-4-11)15-7-5-14(6-8-15)9-16/h1-4,16H,5-9,13H2 | N/A |
| Appearance | Solid (predicted) | N/A |
| Topological Polar Surface Area (TPSA) | 52.7 Ų | [3] |
| logP (predicted) | 0.5 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This approach starts with the reaction of 1-(2-hydroxyethyl)piperazine with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amine.
Caption: Proposed two-step synthesis of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol
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To a solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents).
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Stir the mixture at room temperature for 15-30 minutes.
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Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
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Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.
Step 2: Synthesis of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol
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Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol.
Potential Biological Activities and Signaling Pathways
Due to the scarcity of direct biological data for 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, its potential pharmacological profile can be inferred from the activities of structurally similar N-arylpiperazine derivatives.
Potential as a CNS Agent
The N-arylpiperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, including antidepressants and antipsychotics.[6] These compounds often exhibit affinity for various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. The aminophenyl group in the target molecule is a common feature in ligands for these receptors.
Caption: Hypothetical signaling pathway for CNS activity of an N-arylpiperazine derivative.
Potential as an Anticancer Agent
Recent studies have highlighted the potential of N-arylpiperazine derivatives as anticancer agents.[2][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can vary, but may involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving protein kinases.
Data Presentation
As no specific quantitative biological data for 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol has been identified in the public domain, a table summarizing such data cannot be provided at this time. Researchers are encouraged to perform in vitro and in vivo studies to characterize the biological activity of this compound.
Conclusion
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is a chemical entity with a structural framework that suggests potential for significant biological activity, particularly in the areas of CNS disorders and oncology. This technical guide has provided a summary of its known chemical properties and a detailed, albeit hypothetical, experimental protocol for its synthesis. The exploration of its potential biological activities, based on the well-documented pharmacology of the N-arylpiperazine class of compounds, is intended to stimulate further research into this molecule. Future investigations involving in vitro and in vivo pharmacological profiling are essential to elucidate the specific biological functions and therapeutic potential of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
